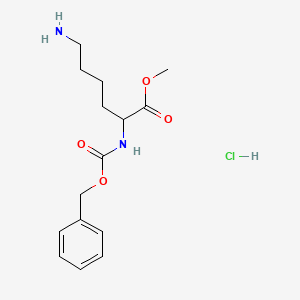

methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

CAS No.:

Cat. No.: VC17941967

Molecular Formula: C15H23ClN2O4

Molecular Weight: 330.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23ClN2O4 |

|---|---|

| Molecular Weight | 330.81 g/mol |

| IUPAC Name | methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |

| Standard InChI | InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H |

| Standard InChI Key | JRPJBBBQIKFKEB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride has the molecular formula C₁₅H₂₃ClN₂O₄ and a molecular weight of 330.81 g/mol. The hydrochloride salt form distinguishes it from the free base (C₁₅H₂₂N₂O₄), which has a molecular weight of 294.35 g/mol . The addition of hydrochloric acid stabilizes the compound, improving its crystallinity and solubility in polar solvents such as water and methanol.

Stereochemical Configuration

The compound exists in the (S)-configuration at the alpha-carbon, a critical feature for its compatibility with natural L-amino acids in peptide synthesis. This stereochemistry ensures proper spatial orientation during peptide bond formation, minimizing racemization and preserving biological activity in resultant peptides . The Cbz group at the epsilon position and the methyl ester at the carboxyl terminus are both achiral, simplifying purification and handling.

Spectroscopic and Chromatographic Properties

-

Infrared (IR) Spectroscopy: Characteristic absorption bands include N–H stretches at 3300–3500 cm⁻¹ (amine and carbamate), C=O stretches at 1700–1750 cm⁻¹ (ester and carbamate), and aromatic C–H bends at 700–750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR):

-

High-Performance Liquid Chromatography (HPLC): Retention times vary by column, but reverse-phase C18 columns typically elute the compound at 8–10 minutes under isocratic conditions (70% acetonitrile/30% water).

Synthesis and Purification

Stepwise Synthesis Protocol

The synthesis involves sequential protection of lysine’s amino groups and esterification of the carboxyl group:

-

Cbz Protection of Lysine:

L-Lysine is reacted with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) at pH 9–10, maintained by sodium bicarbonate. The epsilon amino group is selectively protected, yielding N⁶-Cbz-lysine . -

Methyl Ester Formation:

The carboxyl group of N⁶-Cbz-lysine is esterified using thionyl chloride (SOCl₂) in methanol, producing the methyl ester. Excess reagents are removed under reduced pressure. -

Hydrochloride Salt Formation:

The free alpha-amino group is protonated by treating the methyl ester with hydrochloric acid in diethyl ether, yielding the hydrochloride salt.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a lysine residue precursor in SPPS protocols:

-

The Cbz group is stable under standard Fmoc/t-Bu strategies but can be removed via hydrogenolysis (H₂/Pd-C) or mild acidolysis (HBr/AcOH) to expose the epsilon amino group for further coupling .

-

The methyl ester is hydrolyzed to a carboxylic acid during final resin cleavage using trifluoroacetic acid (TFA), enabling seamless integration into peptide chains .

Case Study: Synthesis of Poly-Lysine Dendrimers

In a 2024 study, methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride was used to construct generation-3 poly-lysine dendrimers for gene delivery. The Cbz-protected intermediate allowed selective deprotection at branch points, achieving a monodisperse product with 32 surface amine groups.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Protecting Groups | Solubility (mg/mL in H₂O) | Key Applications |

|---|---|---|---|---|

| Methyl N⁶-Cbz-lysinate HCl | C₁₅H₂₃ClN₂O₄ | Cbz (epsilon), Me ester | 45.2 | SPPS, dendrimer synthesis |

| Benzyl N⁶-Cbz-lysinate | C₂₁H₂₅N₂O₄ | Cbz (epsilon), Bn ester | 12.8 | Solution-phase synthesis |

| Methyl N⁶-Fmoc-lysinate | C₂₃H₂₇N₂O₆ | Fmoc (epsilon), Me ester | 28.9 | Fmoc-SPPS |

Key Differentiators:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume